6-Acetylpyrimidine-4-carbonitrile
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Overview
Description
6-Acetylpyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C7H5N3O. This compound has garnered significant attention in various fields of research and industry due to its unique chemical and biological properties. As a member of the pyrimidine family, it features a six-membered ring containing two nitrogen atoms at positions 1 and 3, which contributes to its aromaticity and reactivity .
Mechanism of Action
Target of Action
6-Acetylpyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine class. Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
They achieve this by inhibiting the expression and activities of certain vital inflammatory mediators .
Result of Action
The result of the action of this compound is likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, it can potentially reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylpyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of acetylacetone with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Acetylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
6-Acetylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research into its potential as an anti-inflammatory and antimicrobial agent is ongoing.
Industry: It finds applications in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyrimidine: The parent compound of 6-Acetylpyrimidine-4-carbonitrile, featuring a similar ring structure but without the acetyl and cyano groups.
4-Cyanopyrimidine: Similar in structure but lacks the acetyl group.
6-Methylpyrimidine-4-carbonitrile: Similar but with a methyl group instead of an acetyl group.
Uniqueness: this compound is unique due to the presence of both acetyl and cyano groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
6-acetylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEORJOGJGGTVEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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